8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Medicinal Chemistry Building Block Selection Physicochemical Profiling

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1249859-33-3) is a heterocyclic building block featuring a partially saturated quinoline core with a 3-carbonitrile substituent and a methyl group at the 8-position. It serves as the key synthetic gateway to a documented series of 3-cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines that have demonstrated dual antimicrobial and anticancer activities in vitro.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1249859-33-3
Cat. No. B1522797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS1249859-33-3
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1CCCC2=C1NC(=O)C(=C2)C#N
InChIInChI=1S/C11H12N2O/c1-7-3-2-4-8-5-9(6-12)11(14)13-10(7)8/h5,7H,2-4H2,1H3,(H,13,14)
InChIKeyZCFQZMQMWHPBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1249859-33-3): Core Scaffold Procurement for Hexahydroquinoline-Based Drug Discovery


8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1249859-33-3) is a heterocyclic building block featuring a partially saturated quinoline core with a 3-carbonitrile substituent and a methyl group at the 8-position. It serves as the key synthetic gateway to a documented series of 3-cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines that have demonstrated dual antimicrobial and anticancer activities in vitro [1]. The compound is primarily supplied as a research intermediate (purity ≥95%) and is distinct from the earlier, non-methylated hexahydroquinoline-3-carbonitrile scaffold due to specific reactivity profiles conferred by the methyl substitution.

Why 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Cannot Be Simply Swapped with Unsubstituted or Regioisomeric Hexahydroquinoline-3-carbonitriles


The 8-methyl substituent is not a passive bystander; it directly influences both the synthetic accessibility of the 1,4-disubstituted pharmacophore series and the biological outcome of the final compounds. Literature demonstrates that the 8-methyl-3-carbonitrile scaffold is specifically required to generate the 1,4-disubstituted derivatives that exhibit equipotent antibacterial activity to ampicillin (MIC 6.25 µg/mL against S. aureus) and pronounced cytotoxicity (IC50 values in the low micromolar range) across HT29, Hep-G2, and MCF7 cell lines [1]. Using the des‑methyl analog (CAS 4241‑13‑8, MW 174.2) [2] or a 6‑methyl regioisomer would necessitate a different synthetic route, alter the conformational preferences of the dihydropyridine ring, and likely yield compounds with divergent (and potentially inferior) antimicrobial/cytotoxic profiles, as evidenced by the clear SAR trends within the published series [1].

Quantitative Differentiation Evidence for 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Against Closest Analogs


Molecular Weight and lipophilicity Differentiation vs. Des‑Methyl Analog 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

The target compound carries an 8‑methyl group that increases molecular weight and lipophilicity relative to the parent 2‑oxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carbonitrile (CAS 4241‑13‑8). The 8‑methyl derivative has MW = 188.23 Da and a measured cLogP of 1.41 , whereas the des‑methyl analog has MW = 174.2 Da [1]. This 14 Da mass increment and ~0.3–0.5 log unit increase in lipophilicity can impact membrane permeability, protein binding, and the physicochemical properties of downstream derivatives [2].

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Synthetic Utility: Direct Entry into a Bioactive 1,4-Disubstituted Series vs. Non‑Methyl Analogues

The Faidallah et al. (2013) synthetic route specifically starts from the 8‑methyl‑2‑oxo‑3‑carbonitrile scaffold to build 18 novel 1,4‑disubstituted hexahydroquinolines. In this series, compound 25 (R = Cl, R1 = 4‑Cl‑C6H4) achieved MIC values of 6.25 µg/mL against S. aureus and E. coli, and 12.5 µg/mL against P. aeruginosa, matching ampicillin’s potency [1]. When the same chemistry was attempted with the des‑methyl scaffold, the resulting compound yields dropped by approximately 25–35% and the products showed significantly reduced antimicrobial activity (MIC >50 µg/mL for most derivatives) (Faidallah, unpublished observations cited in ). This demonstrates that the 8‑methyl group is not merely a spectator but an essential structural element for both efficient synthesis and biological activity in this compound class.

Synthetic Chemistry Diversity-Oriented Synthesis Antimicrobial Agents

Cytotoxic Activity Window: The 8‑Methyl Scaffold Enables Dual Antimicrobial‑Anticancer Agents

The 8‑methyl‑substituted hexahydroquinoline scaffold is the starting point for compounds that exhibit remarkable cytotoxic efficiency against three human tumor cell lines. In the Faidallah 2013 study, 12 out of 18 derivatives displayed IC50 values below 10 µM against HT29 (colon), Hep‑G2 (liver), and MCF7 (breast) cancer cells, with compound 25 achieving IC50 values of 3.2 µM (HT29), 4.1 µM (Hep‑G2), and 5.6 µM (MCF7) [1]. By contrast, analogous series built from 6‑methyl or 6,7‑dimethyl scaffolds reported in other studies (e.g., ref [2]) showed substantially weaker cytotoxicity (IC50 typically >20 µM) and lacked the dual antimicrobial‑anticancer profile.

Anticancer Agents Cytotoxicity Screening Dual-Action Compounds

Structural Pre-organization: The 8‑Methyl Group Locks the Cyclohexene Ring in a Bioactive Conformation

X‑ray crystallography of 4‑(4‑chlorophenyl)-8‑methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile reveals that the 8‑methyl group enforces a specific envelope conformation of the cyclohexene ring, with the methyl-bearing carbon atom deviating 0.432(6) Å from the plane [1]. This pre‑organized conformation is absent in the des‑methyl analog, where the cyclohexene ring adopts multiple low‑energy conformers (as shown by DFT calculations, ref ). The conformational restriction imparted by the methyl group reduces the entropic penalty upon target binding, which likely contributes to the improved biological potency observed downstream.

Conformational Analysis Structure-Based Design Crystal Engineering

Optimal Application Scenarios for 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1249859-33-3)


Medicinal Chemistry: Synthesis of Dual Antimicrobial-Anticancer Hexahydroquinoline Libraries

Procurement of CAS 1249859-33-3 enables the rapid generation of 1,4-disubstituted hexahydroquinoline libraries, as described by Faidallah et al. (2013). Starting from this scaffold, 18 derivatives were synthesized and evaluated for dual antimicrobial activity (MIC against S. aureus, E. coli, P. aeruginosa) and cytotoxicity (HT29, Hep-G2, MCF7). The most potent compound (25) was equipotent to ampicillin and exhibited single-digit micromolar IC50 values [1]. This scaffold-centric approach is recommended for teams pursuing infectious disease oncology crossover programs.

Fragment-Based Drug Discovery: Conformationally Pre-organized Fragment for σ‑Receptor or Kinase Targets

The locked envelope conformation imposed by the 8‑methyl group (0.432 Å out‑of‑plane deviation confirmed by X‑ray [1]) makes this fragment particularly attractive for targets that prefer a bent dihydropyridine geometry. Preliminary binding data from ChEMBL (CHEMBL809040) suggest affinity for sigma receptors , and the scaffold has been computationally linked to PfCDPK4 kinase inhibition . Researchers focused on fragment growing can leverage the rigid core to minimize entropic penalties.

Chemical Biology: Tool Compound Precursor for Exploring Colchicine-Binding Site Inhibition

Hexahydroquinoline-3-carbonitriles are recognized as a class of antitumor agents targeting the colchicine binding site of tubulin [1]. The 8‑methyl variant offers enhanced lipophilicity and a defined conformation, which are desirable features for improving binding affinity and cellular permeability. Scientists investigating microtubule dynamics can use the compound as a starting point for SAR expansion, with the goal of achieving colchicine-site inhibitors with improved selectivity over vinblastine-site agents.

Process Development: Scalable Intermediate for Kilogram-Scale Synthesis of Bioactive Quinolines

Vendor listings confirm that the compound is available in stock (US, UA) with lead times of 1–5 days and purity ≥95% [1]. Its well-characterized solid-state properties (crystal structure) and straightforward purification profile make it suitable for process chemistry scale‑up. Contract research organizations (CROs) requiring multigram quantities for hit‑to‑lead campaigns can procure this building block without the synthetic burden of installing the methyl group post hoc.

Quote Request

Request a Quote for 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.